An In-Depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The guide elucidates the compound's core physicochemical properties, proposes a robust synthetic pathway, details its predicted spectroscopic profile, and explores its chemical reactivity and potential applications in drug discovery. As a bifunctional molecule featuring a reactive primary amine and a pharmacologically significant imidazole moiety, this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Compound Identification and Core Properties
1-[2-(1H-imidazol-1-yl)phenyl]methanamine is a chemical compound characterized by a phenyl ring substituted at the 1 and 2 (ortho) positions with an aminomethyl group (-CH₂NH₂) and a 1H-imidazol-1-yl group, respectively. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.
Caption: Chemical Structure of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine.
The primary amine offers a reactive site for derivatization, while the imidazole ring is a known pharmacophore present in numerous biologically active compounds, capable of acting as a hydrogen bond donor/acceptor and a ligand for metal ions.[1][2]
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-imidazol-1-ylphenyl)methanamine | [3] |
| CAS Number | 25373-55-1 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [3][4][5] |
| Molecular Weight | 173.21 g/mol | [3][5] |
| Appearance | Solid | [4][5] |
| XLogP3 (Computed) | 0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 43.8 Ų | [3] |
| InChI Key | JHDMBRSDCFLSTD-UHFFFAOYSA-N |[5] |
Proposed Synthesis and Purification
While specific literature detailing the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine is sparse, a reliable and scalable route can be proposed based on established synthetic methodologies for analogous structures. The most logical pathway involves a two-step sequence starting from an activated halobenzonitrile, proceeding through an N-arylation reaction followed by nitrile reduction.
Causality of Experimental Design: This synthetic approach is chosen for its efficiency and use of readily available starting materials. 2-Fluorobenzonitrile is selected as the electrophile due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SₙAr), which is often superior to other halogens in this context. The subsequent reduction of the nitrile is a well-established and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile (Intermediate)
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
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Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by imidazole (1.2 eq.) and 2-fluorobenzonitrile (1.0 eq.).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. If the product is an oil, extract the aqueous mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine (Final Product)
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Reactor Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the intermediate, 2-(1H-imidazol-1-yl)benzonitrile (1.0 eq.), in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC/HPLC.
-
Quenching and Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of dichloromethane/methanol, potentially with a small amount of ammonium hydroxide to prevent tailing.
Spectroscopic and Analytical Profile
Table 2: Predicted Spectroscopic Data for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
| Technique | Predicted Characteristics |
|---|---|
| ¹H NMR | Aromatic Protons (Phenyl): ~7.2-7.8 ppm (multiplets, 4H).Aromatic Protons (Imidazole): ~7.0-7.9 ppm (singlets or doublets, 3H).Methylene Protons (-CH₂-): ~3.8-4.2 ppm (singlet, 2H).Amine Protons (-NH₂): ~1.5-2.5 ppm (broad singlet, 2H, exchanges with D₂O). |
| ¹³C NMR | Aromatic Carbons (Phenyl): ~120-145 ppm (6 signals).Aromatic Carbons (Imidazole): ~117-138 ppm (3 signals).Methylene Carbon (-CH₂-): ~40-45 ppm (1 signal). |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 173.0953 (exact mass).[3]Key Fragments: Loss of -NH₂ (m/z = 157), cleavage of the aminomethyl group (m/z = 143), imidazole ring fragments. |
| FT-IR (KBr) | N-H Stretch (Amine): ~3300-3400 cm⁻¹ (two bands, primary amine).Aromatic C-H Stretch: ~3000-3100 cm⁻¹.Aliphatic C-H Stretch: ~2850-2950 cm⁻¹.Aromatic C=C Stretch: ~1450-1600 cm⁻¹.N-H Bend (Amine): ~1600-1650 cm⁻¹. |
Chemical Reactivity and Medicinal Chemistry Applications
The utility of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine in drug development stems from its identity as a versatile chemical scaffold. The primary amine and the imidazole ring offer distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.
-
Primary Amine Reactivity: The aminomethyl group is a potent nucleophile and a key handle for derivatization. It readily undergoes reactions such as acylation to form amides, alkylation, and reductive amination with aldehydes and ketones to generate secondary and tertiary amines. These transformations are fundamental in building larger, more complex molecules.
-
Imidazole Ring: The imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in crucial biological interactions.[1] It can act as a hydrogen bond donor (N-H) and acceptor (lone pair on the other nitrogen), and its basic nitrogen can be protonated at physiological pH, enabling ionic interactions. Furthermore, it is an effective metal-coordinating ligand, a property leveraged in the design of metalloenzyme inhibitors. The imidazole core is found in drugs with a vast range of activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2]
Caption: Role as a scaffold in drug discovery.
This scaffold is particularly relevant for developing inhibitors of enzymes like kinases, where the imidazole can mimic the hinge-binding interactions of adenine in ATP.
Safety and Handling
1-[2-(1H-imidazol-1-yl)phenyl]methanamine is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Signal Word: Danger.[5]
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
1-[2-(1H-imidazol-1-yl)phenyl]methanamine is a chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive primary amine with the pharmacologically validated imidazole ring, provides a robust platform for generating diverse chemical libraries. The synthetic route proposed herein offers a practical method for its preparation, enabling further investigation into its utility as a scaffold for novel therapeutics. Proper handling is essential due to its irritant and corrosive properties.
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